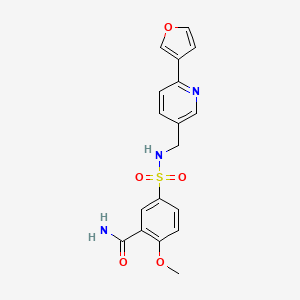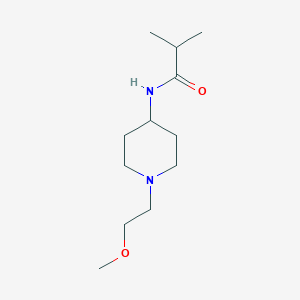
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide, also known as A-84543, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and mood regulation. In recent years, A-84543 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
N-(1-(2-methoxyethyl)piperidin-4-yl)isobutyramide is part of a broader class of compounds known for their complex structures and synthesis routes. Compounds with polyene amide structures, similar to this compound, are derived from natural sources such as Compositae, Piperaceae, and Rutaceae families. These compounds are primarily used as insecticides due to their structural efficacy. The synthesis of these compounds involves intricate chemical processes, often starting from basic amides and piperidine derivatives, leading to the formation of complex structures with significant biological activities (Nájera & Yus, 2000).
Biological Activity and Applications
The piperidine moiety, a crucial component of this compound, has been extensively studied for its binding affinities and selectivity at various receptors. For instance, derivatives of methylpiperidines, including those with modifications on the piperidine ring, have shown significant potency and selectivity at the sigma(1) receptor. These compounds exhibit notable antiproliferative activity, which opens new avenues in tumor research and therapy, highlighting the potential of piperidine derivatives in medicinal chemistry and pharmacology (Berardi et al., 2005).
Insecticidal Properties
The insecticidal properties of piperidine derivatives have been documented, with several compounds isolated from natural sources demonstrating significant activity against various pests. For example, piperidinyl amides isolated from the maritime plant Otanthus maritimus have shown potent insecticidal activity, which could be attributed to their unique structural features, including the piperidine ring. These findings underscore the potential of this compound and related compounds in the development of new, naturally derived insecticides (Christodoulopoulou et al., 2005).
Corrosion Inhibition
The application of piperidine derivatives extends beyond biological activities to include materials science, particularly in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have demonstrated that piperidine derivatives can effectively inhibit the corrosion of metals such as iron. This attribute is particularly valuable in industrial applications where corrosion resistance is crucial for the longevity and integrity of metal structures (Kaya et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide These factors can include the physiological environment within the body, as well as external factors such as temperature and pH
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIEBNMSNESCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)
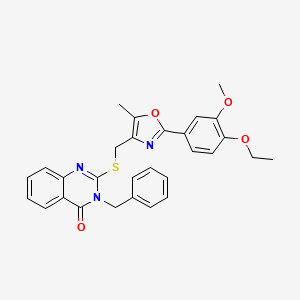

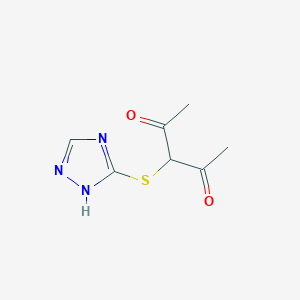
![5-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-phenylpyrazole-3-carboxamide](/img/structure/B2576431.png)


![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)
![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)
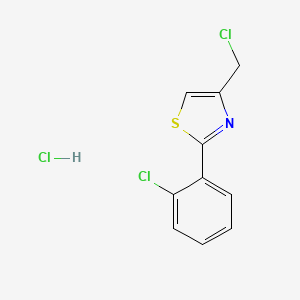
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2576440.png)
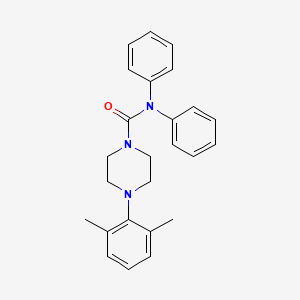
![N-(4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2576444.png)
